1,1,3,3-Tetrabromoacetone CAS number and properties
1,1,3,3-Tetrabromoacetone CAS number and properties
An In-depth Technical Guide to 1,1,3,3-Tetrabromoacetone for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1,1,3,3-tetrabromoacetone, a significant polyhalogenated ketone utilized in specialized organic synthesis. We will delve into its fundamental properties, synthesis protocols, reactivity, applications, and critical safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Identity and Physicochemical Properties
1,1,3,3-Tetrabromoacetone, identified by CAS Number 22612-89-1 , is a crystalline solid that serves as a potent electrophilic building block in synthetic chemistry.[1][2][3] Its chemical structure features an acetone backbone where all four alpha-hydrogens have been substituted by bromine atoms. This extensive halogenation profoundly influences its reactivity and physical characteristics.
Synonyms: The compound is also known as 1,1,3,3-Tetrabromo-2-propanone or a,a,a',a'-Tetrabromoacetone.[4][5]
The key physicochemical properties of 1,1,3,3-tetrabromoacetone are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 22612-89-1 | [1][2][3] |
| Molecular Formula | C₃H₂Br₄O | [1][2][6] |
| Molecular Weight | 373.66 g/mol | [1][6] |
| Appearance | White to light yellow solid/crystal | [2] |
| Melting Point | 36°C | [4] |
| Boiling Point | 311.4°C at 760 mmHg | [4] |
| Density | 2.904 g/cm³ (Predicted) | [4][5] |
| Flash Point | 125.3°C | [4] |
| Vapor Pressure | 0.000566 mmHg at 25°C | [4] |
| Refractive Index | 1.648 | [4] |
| Solubility | Soluble in most organic solvents like alcohols, ethers, and ketones; poorly soluble in water.[5] |
Synthesis of 1,1,3,3-Tetrabromoacetone
The primary route for synthesizing 1,1,3,3-tetrabromoacetone is through the exhaustive bromination of acetone. This reaction proceeds via an acid-catalyzed mechanism where the enol form of acetone reacts with elemental bromine.
Causality of Experimental Choices:
-
Acid Catalyst (HBr): The reaction is typically catalyzed by the hydrogen bromide (HBr) that is generated in situ. The acid protonates the carbonyl oxygen, increasing the rate of enolization. The enol is the nucleophilic species that attacks the bromine.
-
Excess Bromine: A stoichiometric excess of bromine is required to ensure all four alpha-hydrogens are substituted. The reaction becomes progressively more difficult with each halogenation step due to the electron-withdrawing effects of the bromine atoms already present.
-
Solvent: The reaction can be performed in various solvents, including water or acetic acid.[4][7] The choice of solvent can influence reaction rates and product isolation.
A generalized workflow for the synthesis is outlined below.
Caption: Synthesis workflow for 1,1,3,3-tetrabromoacetone.
Detailed Experimental Protocol (Illustrative): This protocol is based on literature procedures for the bromination of acetone.[4]
-
Setup: Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with acetone and water. Maintain an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add elemental bromine to the stirred acetone solution. The HBr generated in situ will catalyze the reaction.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an extended period (e.g., 212-240 hours) to ensure complete bromination.[4]
-
Workup: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Utility
The reactivity of 1,1,3,3-tetrabromoacetone is dominated by two key features: the electrophilic carbonyl carbon and the presence of four bromine atoms on the alpha-carbons. This structure makes it a valuable intermediate in organic synthesis.
-
Nucleophilic Addition to Carbonyl: Like other ketones, the carbonyl group is susceptible to attack by nucleophiles.
-
Substitution Reactions: The bromine atoms can act as leaving groups in nucleophilic substitution reactions, although this is less common than with monohalo-ketones due to steric hindrance and electronic effects.
-
Favorskii Rearrangement: Polyhalogenated ketones are classic substrates for the Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid derivative. This pathway is a plausible reaction for 1,1,3,3-tetrabromoacetone.
Caption: Key reactivity pathways for 1,1,3,3-tetrabromoacetone.
Primary Application: Synthesis of Labeled Mutagen X
A notable application of 1,1,3,3-tetrabromoacetone is as an intermediate in the synthesis of isotopically labeled 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X or MX).[4] MX is a significant disinfection byproduct found in drinking water, and labeled standards are crucial for analytical and toxicological studies.[4] In this context, the tetrabromoacetone serves as a precursor to build the core structure of the target molecule.
Safety, Handling, and Hazard Management
1,1,3,3-Tetrabromoacetone is a hazardous chemical and must be handled with stringent safety precautions.[6]
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[6]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[6]
-
Eye Damage/Irritation: Causes serious eye irritation (H319).[6]
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure a safety shower and eyewash station are immediately accessible.[8]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[8]
-
Eye Protection: Use chemical safety goggles or a face shield.[8]
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator.[8]
-
-
Handling Procedures:
-
Disposal: Dispose of waste in a designated, approved hazardous waste container, following all local and national regulations.[8]
Conclusion
1,1,3,3-Tetrabromoacetone is a highly functionalized synthetic intermediate with well-defined properties and reactivity. Its primary utility lies in specialized applications, such as the synthesis of analytical standards for environmental monitoring. Due to its hazardous nature, a comprehensive understanding of and adherence to strict safety protocols is non-negotiable for its use in a research or industrial setting. This guide provides the foundational knowledge required for its safe and effective application.
References
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LookChem. (n.d.). 1,1,3,3-TETRABROMOACETONE. [Link]
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National Center for Biotechnology Information. (n.d.). 1,1,3,3-Tetrabromoacetone. PubChem. [Link]
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ChemBK. (2024). Tetrabromoacetone. [Link]
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PrepChem.com. (n.d.). Preparation of 1,1,3-tribromoacetone. [Link]
- Google Patents. (n.d.). US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.
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